REACTION_CXSMILES
|
S(Cl)(=O)(=O)O.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][C:15]([OH:17])=O)=[CH:9][CH:8]=1>O>[Br:6][C:7]1[CH:8]=[C:9]2[C:10]([CH2:13][CH2:14][C:15]2=[O:17])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
1.19 L
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)Cl
|
Name
|
|
Quantity
|
91.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CCC(=O)O
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted 6 times with CHCl3
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resultant residue, MeOH was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
A solid substance was obtained by filtration
|
Type
|
CUSTOM
|
Details
|
to give solid A
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
solid B was obtained in the same manner
|
Type
|
CONCENTRATION
|
Details
|
Thereafter, the filtrate was again concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
solid C was obtained in the same manner
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CCC(C2=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |